molecular formula C9H10O3S B8676019 Methyl 3-(methylsulfinyl)benzoate

Methyl 3-(methylsulfinyl)benzoate

Cat. No.: B8676019
M. Wt: 198.24 g/mol
InChI Key: DLNGPWIBRFPAHI-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfinyl)benzoate is an organosulfur compound featuring a benzoate ester core substituted with a methylsulfinyl group (-S(O)CH₃) at the 3-position.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 3-methylsulfinylbenzoate

InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-4-3-5-8(6-7)13(2)11/h3-6H,1-2H3

InChI Key

DLNGPWIBRFPAHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(methylsulfonyl)benzoate

  • Structural Difference : Replaces the sulfinyl (-S(O)-) group with a sulfonyl (-SO₂-) group.
  • Impact on Properties :
    • Polarity : Sulfonyl groups are more polar than sulfinyl, increasing water solubility.
    • Stability : Sulfonyl derivatives are generally more oxidation-resistant.
    • Bioactivity : Sulfonyl groups enhance binding to enzymes (e.g., protease inhibitors), whereas sulfinyl groups may confer chiral properties .

Methyl 3-(trifluoromethyl)benzoate

  • Structural Difference : Substitutes the sulfinyl group with a trifluoromethyl (-CF₃) group.
  • Impact on Properties :
    • Lipophilicity : -CF₃ increases hydrophobicity, enhancing membrane permeability.
    • Metabolic Stability : Fluorine atoms reduce metabolic degradation, making this derivative suitable for drug candidates .
  • Applications : Used in agrochemicals (e.g., herbicides) and pharmaceuticals due to its stability .

Methyl 3-(cyanomethyl)benzoate

  • Structural Difference: Replaces sulfinyl with a cyanomethyl (-CH₂CN) group.
  • Impact on Properties :
    • Reactivity : The nitrile group enables nucleophilic additions or reductions.
    • Thermal Stability : Less stable under acidic conditions compared to sulfinyl derivatives.
  • Market Data : Global production reached ~500 MT in 2020, driven by demand for polymer intermediates .

Methyl 3-(hexylsulfamoyl)benzoate

  • Structural Difference : Incorporates a hexylsulfamoyl (-NHSO₂C₆H₁₃) group.
  • Impact on Properties :
    • Solubility : Long alkyl chains reduce water solubility but improve lipid compatibility.
    • Bioactivity : Sulfamoyl groups are common in diuretics and carbonic anhydrase inhibitors .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Methyl 3-Substituted Benzoates

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility (Water) Key Applications
Methyl 3-(methylsulfinyl)benzoate C₉H₁₀O₃S 198.24 Not reported Moderate (polar solvents) Pharmaceutical intermediates
Methyl 3-(methylsulfonyl)benzoate C₉H₁₀O₄S 214.24 110–112 High Enzyme inhibitors
Methyl 3-(trifluoromethyl)benzoate C₉H₇F₃O₂ 204.15 34–36 Low Agrochemicals
Methyl 3-(cyanomethyl)benzoate C₁₀H₉NO₂ 175.18 85–87 Low Polymer synthesis
Methyl 3-(hexylsulfamoyl)benzoate C₁₄H₂₁NO₄S 299.39 Not reported Insoluble Drug discovery

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